molecular formula C9H6Cl2N2O B1270351 2-cyano-N-(3,5-dichlorophenyl)acetamide CAS No. 63035-00-7

2-cyano-N-(3,5-dichlorophenyl)acetamide

Cat. No. B1270351
CAS RN: 63035-00-7
M. Wt: 229.06 g/mol
InChI Key: JFQBJFTZFREUNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-cyano-N-(3,5-dichlorophenyl)acetamide and related compounds involves complex chemical reactions. Studies have demonstrated various synthesis methods, including the Gewald reaction which is used for preparing 3-acetyl-2-aminothiophenes from cyanoacetone, indicating a method for generating related compounds (Eller & Holzer, 2006).

Molecular Structure Analysis

Molecular structure analysis using techniques like X-ray crystallography and spectroscopic methods has revealed detailed insights into the compound's geometry. The structure of 2-cyano-N-(3,5-dichlorophenyl)acetamide is closely related to that of N-(3,5-dichlorophenyl)acetamide, showing a planar molecular skeleton stabilized by N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds (Gowda, Foro, & Fuess, 2008).

Chemical Reactions and Properties

Research on 2-cyano-N-(3,5-dichlorophenyl)acetamide and similar compounds has explored their reactivity and interaction with other chemicals. For instance, the reaction of certain cyanoacetamide derivatives under specific conditions has been studied to understand their cyclization properties and potential for forming new compounds (Nguyen et al., 2016).

Physical Properties Analysis

Investigations into the physical properties of 2-cyano-N-(3,5-dichlorophenyl)acetamide reveal important characteristics like conformation and hydrogen bonding patterns. These properties significantly influence the compound's behavior and stability in various environments (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(3,5-dichlorophenyl)acetamide, such as its reactivity towards electrophilic and nucleophilic attacks, have been studied using quantum chemical calculations. These studies provide insights into the electronic structure, charge distribution, and potential applications of the compound (Choudhary et al., 2014).

Scientific Research Applications

Synthetic Chemistry

  • N-cyanoacetamide derivatives, including “2-cyano-N-(3,5-dichlorophenyl)acetamide”, are considered one of the most important precursors for heterocyclic synthesis .
  • They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
  • The synthesis of cyanoacetamide derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .

Biochemistry

  • Many derivatives of cyanoacetamide have diverse biological activities, which have drawn the attention of biochemists .
  • The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Formation of Biologically Active Compounds

  • Cyanoacetylation of amines, including “2-cyano-N-(3,5-dichlorophenyl)acetamide”, has been used in the formation of biologically active compounds .
  • The chemical reactivity of N-cyanoacetamides allows them to obtain novel heterocyclic moieties that are biologically active .
  • For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Pharmaceutical Industry

  • N-cyanoacetamides, including “2-cyano-N-(3,5-dichlorophenyl)acetamide”, are known to have diverse biological activities . This has drawn the attention of the pharmaceutical industry .
  • The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Material Science

  • In material science, N-cyanoacetamides can be used in the synthesis of polymers . The cyano group (-CN) in these compounds can participate in polymerization reactions, leading to the formation of polymers with unique properties .

Safety And Hazards

The safety information for “2-cyano-N-(3,5-dichlorophenyl)acetamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyano-N-(3,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-3-7(11)5-8(4-6)13-9(14)1-2-12/h3-5H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQBJFTZFREUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353253
Record name 2-cyano-N-(3,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3,5-dichlorophenyl)acetamide

CAS RN

63035-00-7
Record name 2-Cyano-N-(3,5-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63035-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-(3,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liang, C Sun, C Li, H Yu, X Wei, X Liu… - Journal of Medicinal …, 2021 - ACS Publications
Development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors is of great value and significance in the treatment of neoplastic disorders and …
Number of citations: 3 pubs.acs.org

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